Dolutegravir o-beta-D-glucuronide

Descripción general

Descripción

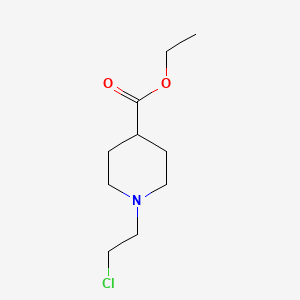

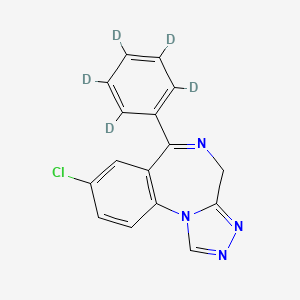

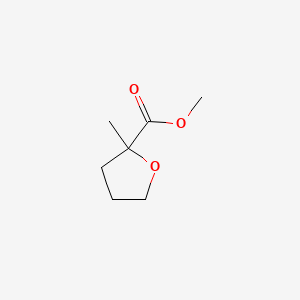

Dolutegravir O-β-D-glucuronide is a metabolite of the HIV integrase inhibitor dolutegravir . It is formed from dolutegravir primarily by the UDP-glucuronosyltransferase (UGT) isoform UGT1A1 in vivo but is also metabolized by UGT1A9 in human liver and kidney microsomes and UGT1A3 in human intestinal microsomes .

Synthesis Analysis

The synthesis of Dolutegravir O-beta-D-Glucuronide involves complex chemical reactions . The chemical name for this compound is (2S,3S,4S,5R,6S)-6-(((4R,12aS)-9-((2,4-Difluorobenzyl)carbamoyl)-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1’,2’:4,5]pyrazino[2,1-b][1,3]oxazin-7-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid .Molecular Structure Analysis

The molecular formula of this compound is C26H27F2N3O11 . The molecular weight is 595.5 . The SMILES representation of the molecule is FC(C=C(C=C1)F)=C1CNC(C(C2=O)=CN(C[C@@]3([H])N(C@@HC)C4=O)C4=C2O[C@@H]5OC@@HO)O)C(O)=O)=O .Chemical Reactions Analysis

This compound is formed from dolutegravir primarily by the UDP-glucuronosyltransferase (UGT) isoform UGT1A1 in vivo but is also metabolized by UGT1A9 in human liver and kidney microsomes and UGT1A3 in human intestinal microsomes .Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 595.5 and a molecular formula of C26H27F2N3O11 . It has a slight solubility in water when sonicated .Aplicaciones Científicas De Investigación

Overview of Dolutegravir in HIV Treatment

Dolutegravir, an HIV integrase inhibitor, is notable for its potent antiviral activity and favorable safety profile. It has been compared with raltegravir, another integrase inhibitor, in the treatment of adults with HIV-1 infection. Studies like the SPRING-2 and SAILING trials have shown dolutegravir's effectiveness in achieving virological suppression and its minimal adverse effects in both treatment-naive and treatment-experienced patients. Notably, these studies observed no treatment-emergent resistance in patients with virological failure on dolutegravir, highlighting its strong resistance profile against HIV-1 (Raffi et al., 2013); (Cahn et al., 2013).

Pharmacokinetic and Pharmacodynamic Profile

Dolutegravir is a second-generation integrase strand transfer inhibitor (INSTI) with a terminal elimination half-life of 13–14 hours, maintaining concentrations over the in vitro, protein-adjusted IC90 for more than 30 hours after a single dose. It exhibits a predictable pharmacokinetic profile and a well-defined exposure–response relationship. It is metabolized primarily through uridine diphosphate glucuronosyltransferase 1A1 and cytochrome P450 (CYP)-3A4, with low inter-subject variability compared to other INSTIs. Dolutegravir is generally well-tolerated, with increases in serum creatinine not associated with a decreased glomerular filtration rate or progressive renal impairment (Cottrell et al., 2013).

Efficacy in Various Patient Populations

Dolutegravir has demonstrated efficacy in a range of patient populations, including those who are antiretroviral-naive and those who have resistance to other integrase inhibitors. In the VIKING study, dolutegravir showed effectiveness in treatment-experienced subjects with raltegravir-resistant HIV Type 1 infection. These results indicate the broader applicability of dolutegravir in diverse HIV patient groups (Eron et al., 2012).

Dolutegravir in Combination Therapy

The combination of dolutegravir with other antiretroviral drugs, such as abacavir-lamivudine, has been studied extensively. This combination has been found to be more effective and to have a better safety profile compared to other regimens like efavirenz-tenofovir disoproxil fumarate-emtricitabine, offering a simplified treatment regimen for HIV-1 infection (Walmsley et al., 2013).

Resistance and Genetic Barriers

Dolutegravir's high barrier to resistance and its limited cross-resistance profile with other INSTIs make it a preferred choice in HIV treatment. Interestingly, clinical resistance mutations to dolutegravir in treatment-naive patients have not been widely observed, indicating its robustness against the development of drug resistance (Wainberg & Han, 2015).

Mecanismo De Acción

Dolutegravir O-beta-D-glucuronide is a metabolite of the HIV integrase inhibitor dolutegravir . It is formed from dolutegravir primarily by the UDP-glucuronosyltransferase (UGT) isoform UGT1A1 in vivo but is also metabolized by UGT1A9 in human liver and kidney microsomes and UGT1A3 in human intestinal microsomes .

Safety and Hazards

Direcciones Futuras

The transition to dolutegravir-based antiretroviral therapy is being studied, with a focus on low- and middle-income countries . The transition aims to address the best practices and major challenges faced by HIV programs . The future priorities include identifying the remaining gaps in knowledge, research, monitoring, and surveillance on Dolutegravir and TLD transition .

Propiedades

IUPAC Name |

(1S,2R,3S,4R,5R)-5-[[(3S,7R)-13-[(2,4-difluorophenyl)methylcarbamoyl]-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-yl]oxy]-2,3,4-trihydroxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29F2N3O10/c1-11-4-5-41-18-10-31-9-15(25(37)30-8-12-2-3-13(28)6-16(12)29)21(34)24(19(31)26(38)32(11)18)42-17-7-14(27(39)40)20(33)23(36)22(17)35/h2-3,6,9,11,14,17-18,20,22-23,33,35-36H,4-5,7-8,10H2,1H3,(H,30,37)(H,39,40)/t11-,14+,17-,18+,20-,22+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSPCEQPHKUWNFL-HSSNMISVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)OC5CC(C(C(C5O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCO[C@@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O[C@@H]5C[C@@H]([C@H]([C@@H]([C@H]5O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29F2N3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

593.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1485692-21-4 | |

| Record name | Dolutegravir o-beta-D-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1485692214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DOLUTEGRAVIR O-.BETA.-D-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JAW8NTAVN5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-Dihydro-1H-benzo[c][1,2]oxaborinin-1-ol](/img/structure/B580017.png)

![1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride](/img/structure/B580018.png)